molecular formula C7H13NS2Sn B14253353 2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole CAS No. 204513-34-8

2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole

Cat. No.: B14253353
CAS No.: 204513-34-8
M. Wt: 294.0 g/mol
InChI Key: OFHSUEUIGKGZNB-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole is an organometallic compound that features a thiazole ring substituted with a methylsulfanyl group and a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with trimethyltin chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. The reaction proceeds via nucleophilic substitution, where the trimethylstannyl group is introduced to the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organotin compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The trimethylstannyl group can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: The compound can participate in Stille and Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Nucleophiles like halides or organometallic reagents can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted thiazoles.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organometallic compounds and heterocycles.

    Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in materials science for the development of new materials with unique properties, such as conductive polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole depends on its specific application. In general, the compound can interact with molecular targets through its organometallic and heterocyclic moieties. For example, in catalytic applications, the trimethylstannyl group can facilitate the formation of new bonds, while the thiazole ring can provide stability and specificity to the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-1,3-thiazole: Lacks the trimethylstannyl group, making it less versatile in organometallic chemistry.

    4-(Trimethylstannyl)-1,3-thiazole: Lacks the methylsulfanyl group, which can affect its reactivity and applications.

    2-(Methylsulfanyl)-4-(trimethylsilyl)-1,3-thiazole: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group, leading to different reactivity and stability.

Uniqueness

2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole is unique due to the presence of both the methylsulfanyl and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.

Properties

CAS No.

204513-34-8

Molecular Formula

C7H13NS2Sn

Molecular Weight

294.0 g/mol

IUPAC Name

trimethyl-(2-methylsulfanyl-1,3-thiazol-4-yl)stannane

InChI

InChI=1S/C4H4NS2.3CH3.Sn/c1-6-4-5-2-3-7-4;;;;/h3H,1H3;3*1H3;

InChI Key

OFHSUEUIGKGZNB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CS1)[Sn](C)(C)C

Origin of Product

United States

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